molecular formula C6H11NO B7968105 2-Oxaspiro[3.3]heptan-6-amine

2-Oxaspiro[3.3]heptan-6-amine

Cat. No. B7968105
M. Wt: 113.16 g/mol
InChI Key: OUFBLTGDJDQVTA-UHFFFAOYSA-N
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Description

2-Oxaspiro[3.3]heptan-6-amine is a chemical compound with the molecular formula C6H12ClNO . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid was performed. Both four-membered rings in the spirocyclic scaffold were constructed by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N-bis-nucleophiles .


Molecular Structure Analysis

The molecular structure of 2-Oxaspiro[3.3]heptan-6-amine is characterized by a spirocyclic scaffold, which consists of two four-membered rings .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Oxaspiro[3.3]heptan-6-amine include the ring closure of 1,3-bis-electrophiles at 1,1-C or 1,1-N-bis-nucleophiles .


Physical And Chemical Properties Analysis

2-Oxaspiro[3.3]heptan-6-amine has a molecular weight of 149.62 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . It has a high GI absorption, is BBB permeant, and is a P-gp substrate .

Scientific Research Applications

  • Synthesis of Novel Compounds : 2-Oxaspiro[3.3]heptan-6-amine is used in the synthesis of novel compounds, such as 5-(arylamino)tetrahydrofuran-2-ones, through reactions with different amines (Bessmertnykh et al., 1992).

  • Practical Route to Diazaspiroheptanes : A practical route to 2,6-diazaspiro[3.3]heptanes has been developed using reductive amination of aldehydes with primary amines or anilines, which includes the use of 2-Oxaspiro[3.3]heptan-6-amine (Hamza et al., 2007).

  • Building Block in Drug Design : The compound has been used as a building block in Pd-catalyzed aryl amination reactions, demonstrating its potential in medicinal chemistry and drug design (Burkhard & Carreira, 2008).

  • Synthesis and Properties : An improved synthesis of 2-oxa-6-azaspiro[3.3]heptane, including its properties and applications, has been detailed, showcasing its stability and solubility (van der Haas et al., 2017).

  • Development of Sterically Constrained Amino Acids : The synthesis of sterically constrained amino acids using 2-azaspiro[3.3]heptane, a related compound, highlights its role in chemistry, biochemistry, and drug design (Radchenko et al., 2010).

  • Biocatalytic Ketoreductase-Mediated Reduction : The compound has been involved in biocatalytic ketoreductase-mediated reduction, providing access to enantiomers in high enantiomeric excess and showcasing its application in stereochemistry (O'Dowd et al., 2022).

Safety and Hazards

The safety information for 2-Oxaspiro[3.3]heptan-6-amine includes a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

2-oxaspiro[3.3]heptan-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c7-5-1-6(2-5)3-8-4-6/h5H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFBLTGDJDQVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12COC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxaspiro[3.3]heptan-6-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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